Umeclidinium bromide is a synthetic compound classified as a long-acting muscarinic antagonist (LAMA). [, , , ] It plays a significant role in scientific research, particularly in the field of respiratory pharmacology, as a model compound for studying bronchodilation and as a potential therapeutic agent for respiratory diseases like chronic obstructive pulmonary disease (COPD). [, , , , , , , , ]
Several synthetic routes for umeclidinium bromide have been explored. One approach involves the use of phenyl(quinuclidin-4-yl)methanone as a key intermediate. [] This method, utilizing readily available reagents and a straightforward operational flow, has shown potential for scalability and high purity product yield. [] Another method focuses on the preparation of ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, a key intermediate, using triethylamine as a base. [] This strategy reportedly improves the yield compared to methods employing potassium carbonate as a base. [] The final step of synthesizing umeclidinium bromide often involves the use of water as a greener alternative to toxic solvents like acetonitrile and chloroform. [] This substitution allows for the precipitation of the compound with high purity and yield. []
The molecular structure of umeclidinium bromide has been elucidated, with X-ray crystallography data available. [] This information provides valuable insights into the spatial arrangement of atoms and functional groups within the molecule, contributing to a deeper understanding of its properties and interactions.
Umeclidinium bromide exerts its bronchodilatory effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, specifically those present in airway smooth muscles. [, , , , ] By inhibiting the binding of acetylcholine to these receptors, it prevents bronchoconstriction and promotes airway relaxation. [, , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6